An In-depth Technical Guide to the Chemical Properties of 6-Aminoquinolin-3-ol
An In-depth Technical Guide to the Chemical Properties of 6-Aminoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoquinolin-3-ol (CAS No. 99513-22-1) is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with both an amino and a hydroxyl group. This unique combination of functional groups makes it a valuable building block and a key intermediate in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore present in a wide array of therapeutic agents, and the strategic placement of the amino and hydroxyl moieties offers multiple avenues for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the known and predicted chemical properties of 6-Aminoquinolin-3-ol, offering insights into its structure, reactivity, and potential applications. While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, this document consolidates information from chemical supplier databases, safety data sheets, and extrapolations from closely related analogues to provide a robust predictive profile for researchers.
Molecular Structure and Physicochemical Properties
6-Aminoquinolin-3-ol possesses a rigid, planar bicyclic aromatic system. The presence of the electron-donating amino and hydroxyl groups, along with the electron-withdrawing nitrogen atom in the quinoline ring, establishes a complex electronic environment that dictates its chemical behavior.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-Aminoquinolin-3-ol | - |
| CAS Number | 99513-22-1 | [1] |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| Appearance | Yellow to Brown Solid | - |
| Storage | 2-8°C, inert atmosphere, protected from light | - |
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Capable of solvating the polar functional groups and the aromatic system. |
| Alcohols | Methanol, Ethanol | Moderate to High | The solvent's hydroxyl group can act as a hydrogen bond donor and acceptor. |
| Chlorinated | Chloroform | Moderate | - |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low | The nonpolar quinoline core limits solubility. |
| Aqueous (Acidic) | Dilute HCl | Moderate to High | The basic amino group will be protonated, forming a more soluble salt. |
| Aqueous (Basic) | Dilute NaOH | Moderate to High | The acidic hydroxyl group will be deprotonated, forming a more soluble salt. |
Experimental Insight: For biological assays requiring aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. The final DMSO concentration should be carefully controlled to avoid interference with the assay.
Predicted Acidity and Basicity (pKa)
The pKa values of 6-Aminoquinolin-3-ol are crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and target engagement.
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Basic pKa (Amino Group): The amino group at the 6-position is expected to be basic. For the related 6-aminoquinoline, the pKa of the conjugate acid is reported to be 5.63.[2] The presence of the hydroxyl group may slightly alter this value.
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Acidic pKa (Hydroxyl Group): The hydroxyl group at the 3-position is phenolic and therefore weakly acidic. Its pKa is likely to be in the range of 9-10, similar to other hydroxyquinolines.
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Quinoline Nitrogen: The nitrogen in the quinoline ring is weakly basic, with the pKa of the conjugate acid of quinoline itself being approximately 4.9.[2]
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 6-Aminoquinolin-3-ol. While experimental spectra for this specific compound are not widely published, the following sections provide predicted data based on the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as a broad signal for the amino protons and a signal for the hydroxyl proton. The exact chemical shifts will be solvent-dependent. The aromatic region will likely display a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons.
¹³C NMR (Carbon-13 NMR): The carbon spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline scaffold. The carbons attached to the amino and hydroxyl groups will exhibit chemical shifts influenced by the electron-donating nature of these substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Strong, Broad | O-H Stretch (hydroxyl) |
| 3400-3200 | Medium (doublet) | N-H Stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1650-1580 | Strong | N-H Bend (scissoring) |
| 1600-1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |
| 1350-1250 | Strong | Aromatic C-N Stretch |
| 1250-1150 | Strong | C-O Stretch (phenol) |
| 900-680 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
In a mass spectrum, 6-Aminoquinolin-3-ol is expected to show a prominent molecular ion peak (M⁺) at m/z 160.17. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or radicals from the quinoline ring system.
Synthesis and Reactivity
The synthesis of 6-Aminoquinolin-3-ol can be approached through established methods for quinoline synthesis, followed by functional group manipulations.
Retrosynthetic Analysis and Synthetic Strategies
A plausible retrosynthetic analysis suggests that 6-Aminoquinolin-3-ol can be derived from a suitably substituted aniline and a three-carbon synthon.
Caption: Retrosynthetic approach for 6-Aminoquinolin-3-ol.
Common synthetic routes for the quinoline core include:
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Skraup Synthesis: The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
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Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.
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Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]
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Palladium-Catalyzed Reactions: Modern cross-coupling methodologies can also be employed to construct the quinoline scaffold or introduce the amino and hydroxyl groups.[3]
Chemical Reactivity
The reactivity of 6-Aminoquinolin-3-ol is governed by its three key structural features: the aromatic quinoline ring, the nucleophilic amino group, and the phenolic hydroxyl group.
